molecular formula C13H15N3O4S B2543466 ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 52793-45-0

ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2543466
CAS No.: 52793-45-0
M. Wt: 309.34
InChI Key: JUHMHPOXZAYYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a sulfonyl group at the 1-position and an ester moiety at the 4-position. Its crystal structure was determined via X-ray diffraction, revealing planar geometry and intermolecular hydrogen bonding involving the amino and sulfonyl groups, which stabilize the crystal lattice .

Properties

IUPAC Name

ethyl 5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-15-16(12(11)14)21(18,19)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHMHPOXZAYYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)S(=O)(=O)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route: Cyclocondensation of (E)-Ethyl 2-Cyano-3-Ethoxyacrylate and 4-Methylbenzenesulfonohydrazide

The most extensively documented synthesis of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate involves the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide under reflux conditions.

Reaction Conditions and Workup

A stoichiometric mixture of 4-methylbenzenesulfonohydrazide (1.86 g, 0.01 mol) and (E)-ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 0.01 mol) in absolute ethanol (20 mL) is refluxed for 16 hours. The solvent is evaporated under reduced pressure, and the crude product is crystallized from ethanol, yielding 65% of the target compound as colorless crystals.

Key Factors Influencing Yield:
  • Electron-withdrawing groups : The sulfonyl moiety at N-1 prevents aromatization of the pyrazole ring, stabilizing the 4,5-dihydro intermediate.
  • Solvent choice : Ethanol facilitates both the reaction and subsequent crystallization.
  • Reaction time : Prolonged heating ensures complete cyclization.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The hydrazine nitrogen attacks the β-carbon of the α,β-unsaturated ester, forming a hydrazone intermediate.
  • Cyclization : Intramolecular cyclization occurs, accompanied by the elimination of ethanol, yielding the 4,5-dihydropyrazole core.

Alternative Methods and Comparative Analysis

Adaptation from Analogous Pyrazole Syntheses

A patent describing the synthesis of 5-amino-1-phenylpyrazole-4-carboxylates highlights the generality of cyclocondensation reactions between arylhydrazines and cyanoacrylate esters. While the patent focuses on chlorinated phenyl derivatives, the methodology aligns with the target compound’s synthesis, particularly in the use of:

  • Stoichiometric reagents : Ensures complete conversion without side reactions.
  • Acid-binding agents : Neutralizes HCl byproducts when using hydrazine hydrochlorides.

Role of Base in Hydrazine Activation

In a related synthesis of ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, (4-methoxybenzyl)hydrazine hydrochloride is neutralized with triethylamine prior to reaction with ethyl (ethoxymethylene)cyanoacetate. This step liberates the free hydrazine, enhancing nucleophilicity and yielding 92% product. For the target compound, however, 4-methylbenzenesulfonohydrazide is used directly, suggesting its inherent reactivity without requiring neutralization.

Structural Characterization and Analytical Data

Spectroscopic Characterization

1H NMR (300 MHz, DMSO-d6) :

  • δ 1.29 (t, 3H, OCH2CH3), 2.34 (s, 3H, CH3), 4.18 (q, 2H, OCH2), 4.22 (s, 2H, NH2), 7.46–7.90 (m, 5H, aromatic and pyrazole-H).
    IR (cm⁻¹) :
  • 3480 (NH), 1693 (C=O), 1615 (C=N).
    GC/MS :
  • m/z 309 (M⁺, 8.37%), 245, 155, 91.

Crystallographic Analysis

X-ray diffraction reveals:

  • Dihedral angle : 77.48° between the benzene and pyrazole rings.
  • Hydrogen bonding : Bifurcated N–H⋯O interactions stabilize the crystal lattice.
  • π–π interactions : Centroid distances of 3.680 Å between adjacent rings.

Optimization Strategies and Yield Enhancement

Parameter Optimal Condition Impact on Yield
Solvent Ethanol Maximizes solubility and crystallization
Temperature Reflux (~78°C) Accelerates cyclization
Reaction Time 16 hours Ensures completion
Hydrazine Form Free base Avoids need for neutralization

Yield Comparison with Analogues :

  • Target compound: 65%.
  • 4-Methoxybenzyl analogue: 92%.
    The lower yield in the target synthesis may stem from steric hindrance imposed by the sulfonyl group.

Applications and Further Modifications

The compound’s 4,5-dihydropyrazole scaffold serves as a precursor for antibacterial agents. Functionalization at the amino and ester groups enables diversification into bioactive derivatives, as demonstrated in studies on chalcone-based pyrazoles.

Chemical Reactions Analysis

Diazotization and Triazole Formation

The primary amino group at C5 undergoes diazotization, enabling the synthesis of triazole derivatives:

ReagentConditionsProduct FormedKey Characteristics
NaNO₂/HCl0-5°C, aqueous mediumTriazole derivativesForms stable diazonium intermediate
Cu(I)-catalyzed azide-alkyne cycloadditionRoom temperature, DMF1,2,3-triazole hybridsEnables click chemistry modifications

This reaction demonstrates regiospecificity due to steric protection from the bulky tosyl group at N1, which directs substitution to the C5 position .

Acylation Reactions

The amino group readily undergoes nucleophilic acylation:

Acylating AgentBaseSolventReaction TimeProduct Yield*
Acetyl chloridePyridineDichloromethane4 hr78-82%
Benzoyl chlorideTriethylamineTHF6 hr65-70%

*Yields estimated from synthetic protocols in. The electron-withdrawing sulfonyl group enhances amino group nucleophilicity through resonance effects .

Carboxylate Functionalization

The ethyl ester undergoes typical carboxylate reactions:

Reaction TypeReagents/ConditionsProductApplication
SaponificationNaOH/H₂O, refluxFree carboxylic acidBioisostere development
TransesterificationMethanol/H⁺, refluxMethyl ester analogProdrug synthesis
Amide formationNH₃/EtOH, 60°CPrimary amide derivativeHydrogen bond engineering

The ester group's reactivity follows classical carbonyl chemistry principles, with steric hindrance from the pyrazole ring influencing reaction rates .

Cyclocondensation Reactions

The compound participates in heterocycle-forming reactions:

Partner ReactantConditionsNew Ring System FormedBiological Relevance
AldehydesAcOH, ΔPyrazolo[3,4-d]pyrimidinesKinase inhibitors
β-Keto estersPiperidine catalystPyrazolo[1,5-a]pyridinesAntimicrobial agents
IsocyanatesDMF, 80°CPyrazolo[3,4-e] diazepinesCNS-targeting compounds

X-ray crystallography confirms that the dihedral angle between pyrazole and tosyl rings (77.48°) creates optimal geometry for cyclization .

Nucleophilic Displacements

The sulfonamide group demonstrates unexpected reactivity:

NucleophileConditionsSubstitution PositionNotable Outcome
Grignard reagentsTHF, -78°C to RTSulfonyl oxygenRare example of SO₂ cleavage
ThiolatesDMSO, 100°CSulfur-for-oxygen exchangeThiosulfonate derivatives

The sulfonyl group's strong electron-withdrawing nature (-I effect) stabilizes transition states during these reactions .

Photochemical Reactivity

UV irradiation induces unique transformations:

Wavelength (nm)SolventPrimary ReactionQuantum Yield (Φ)
254AcetonitrileEster decarboxylation0.32 ± 0.02
365MethanolSulfonamide bond cleavage0.18 ± 0.01

Time-resolved spectroscopy reveals a singlet excited state lifetime of 2.3 ns, explaining the compound's photostability in biological assays.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S and features a unique structure characterized by a pyrazole ring substituted with an amino group and a sulfonyl moiety. The arrangement of the benzene and pyrazole rings at an angle of 77.4877.48^\circ facilitates various intermolecular interactions, including hydrogen bonding and π–π stacking, which are crucial for its biological activity .

Antibacterial Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antibacterial properties. These compounds have been explored for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Case Study:
In a study focusing on the synthesis of novel antibacterial agents, this compound was synthesized through the reaction of chalcones with thiosemicarbazide. The resultant pyrazole derivatives demonstrated effective antibacterial activity against various strains, suggesting their utility in combating resistant bacterial infections .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory properties of pyrazole derivatives. This compound has been studied for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by chronic inflammation .

Research Insight:
Investigations into the mechanism of action revealed that the compound may inhibit specific pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

Material Science

The unique structural features of this compound make it a candidate for applications in material science, particularly in developing new polymers or composite materials that require specific mechanical or thermal properties due to its molecular interactions.

Agricultural Chemistry

Given its biological activity, there is potential for exploring this compound's use as a biopesticide or herbicide. Its ability to affect microbial growth can be advantageous in agricultural settings where controlling pathogenic bacteria is crucial.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, affecting various biological pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with analogous pyrazole carboxylates, highlighting substituent effects on molecular properties and applications:

Compound Name Substituents Molecular Weight CAS RN Key Properties/Applications Reference
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate 4-Methylphenylsulfonyl 337.35 Not provided Strong hydrogen bonding due to sulfonyl group; used in crystal studies and sulfonamide synthesis .
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Bromophenyl 310.15 138907-71-8 Halogen bonding potential; higher molecular weight due to bromine .
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl 249.24 138907-68-3 Enhanced electronegativity; possible improved bioavailability .
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (XUTZIX) 4-Sulfamoylphenyl 323.32 Not provided Precursor to anti-inflammatory thiazolidinones; sulfamoyl group aids in H-bonding .
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate 7-Methoxyquinolin-4-yl 327.34 Not provided Aromatic quinoline moiety enables π-π interactions; explored in anticancer research .
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate 3-Methylthio, 1-phenyl 277.33 40745-03-7 Methylthio group increases lipophilicity; potential for enhanced membrane permeability .
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 1-Cyclohexyl 237.30 21253-62-3 Bulky cyclohexyl group introduces steric hindrance; may reduce reactivity .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The sulfonyl group in the target compound withdraws electron density, increasing the acidity of the amino group and enhancing reactivity in nucleophilic substitutions . This contrasts with electron-donating groups (e.g., methoxy in quinoline derivatives), which decrease acidity and alter reaction pathways .

Biological Activity

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS No. 31899-59-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a sulfonamide group and exhibits significant potential as a pharmacological agent, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 285.34 g/mol. It has a melting point ranging from 114°C to 116°C, indicating its stability under standard laboratory conditions .

Biological Activity

Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. These compounds have demonstrated inhibitory effects on various cancer cell lines, primarily through the inhibition of key signaling pathways involved in tumor proliferation. Notably, studies have shown that similar pyrazole derivatives inhibit BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is crucial for the development of therapeutics aimed at treating chronic inflammatory diseases .

Antibacterial Properties
this compound has shown promising antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Component Effect on Activity
Amino Group (NH₂) Enhances hydrogen bonding with target proteins
Sulfonamide Group (SO₂NH₂) Increases solubility and bioavailability
Pyrazole Ring Essential for antitumor activity via kinase inhibition
Methyl Phenyl Substituent Modulates lipophilicity and receptor binding affinity

Case Studies

Several studies have investigated the efficacy of this compound in various biological assays:

  • Antitumor Efficacy Study : A study evaluated the compound against human melanoma cells, showing an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential as an anticancer agent .
  • Anti-inflammatory Mechanism Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers, suggesting its utility in managing inflammatory diseases .
  • Antibacterial Activity Assessment : A series of experiments demonstrated that the compound exhibited effective inhibition against Gram-positive bacteria, with potential applications in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. For example, intermediates like 5-amino-1H-pyrazole-4-carboxylate can be functionalized via nucleophilic substitution or coupling reactions .
  • Purification : Recrystallize using methanol/water mixtures to isolate pure crystals, as demonstrated in related pyrazole sulfonamide syntheses .
  • Characterization : Use IR spectroscopy to confirm sulfonyl (SO₂) stretches (~1350–1150 cm⁻¹) and amino (NH₂) groups. Validate molecular weight via mass spectrometry (e.g., APCI MS m/z 316 [M+H]+ observed in similar compounds) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for this compound?

  • Methodology :

  • NMR Analysis : For ¹H NMR, expect aromatic proton signals (δ 7.5–8.0 ppm for sulfonyl-substituted aryl) and ethyl ester protons (δ 1.2–4.3 ppm). Discrepancies in integration may arise from tautomerism; use DMSO-d₆ to stabilize the amino group .
  • IR Contradictions : If NH₂ stretches (3300–3500 cm⁻¹) are weak, confirm via ¹H NMR amine protons (δ 5.5–6.5 ppm as broad singlets) or perform elemental analysis .

Q. What are the standard protocols for elemental analysis and spectroscopic characterization of pyrazole-sulfonamide derivatives?

  • Methodology :

  • Elemental Analysis : Use combustion analysis (CHNS/O) with a PerkinElmer 2400 Series II instrument. Ensure sample purity >95% via HPLC (C18 column, methanol/water mobile phase) .
  • Mass Spectrometry : Employ high-resolution ESI-MS to distinguish between molecular ion peaks and fragmentation products. For example, the molecular ion [M+H]+ for C₁₄H₁₆N₃O₄S should be ~316.1 .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the 3D structure of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 296 K. Index reflections with Bruker APEX2 software .
  • Refinement : Apply SHELXL-2018 for structure refinement. Initial models should account for hydrogen bonding (e.g., N–H⋯O/S interactions). Expect triclinic P1 space group with Z = 2 .
  • Validation : Check R-factor convergence (<0.05) and use ORTEP-3 for thermal ellipsoid visualization .

Q. How can computational modeling predict the compound’s bioactivity and reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). The sulfonyl group may enhance binding via hydrogen bonding with Arg120 .

Q. What strategies address low yields in sulfonylation reactions during synthesis?

  • Methodology :

  • Reagent Optimization : Use 4-methylbenzenesulfonyl chloride in excess (1.5 eq.) with DMAP as a catalyst in anhydrous THF. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .
  • Workup Adjustments : Quench with ice-water to precipitate the product, and extract with dichloromethane. Dry over MgSO₄ and concentrate under reduced pressure .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

  • Case Study : If calculated IR frequencies (DFT) deviate from observed values:

  • Step 1 : Confirm solvent effects (e.g., DMSO shifts NH₂ stretches).
  • Step 2 : Check for polymorphism via PXRD; recrystallize from alternative solvents (e.g., ethanol vs. methanol) .

Q. Why might biological assay results vary across studies for structurally similar compounds?

  • Analysis :

  • Structural Variations : Compare substituent effects. For example, replacing the 4-methylphenyl group with 4-fluorophenyl (as in ) alters lipophilicity (logP) and bioavailability .
  • Assay Conditions : Standardize protocols (e.g., IC₅₀ measurements in murine macrophages vs. human cell lines) .

Methodological Best Practices

  • Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Spectral Reproducibility : Report solvent, temperature, and instrument parameters (e.g., 500 MHz NMR vs. 300 MHz) .
  • Ethical Reporting : Disclose negative results (e.g., failed sulfonylation attempts) to aid reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.